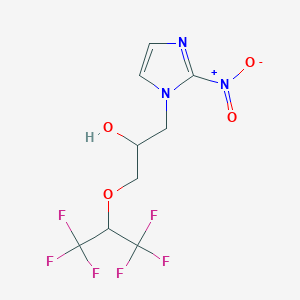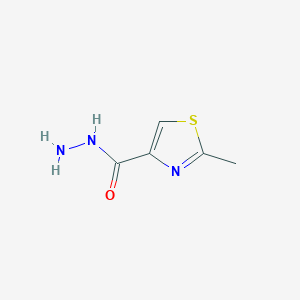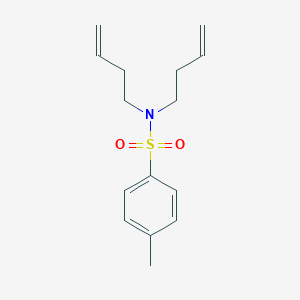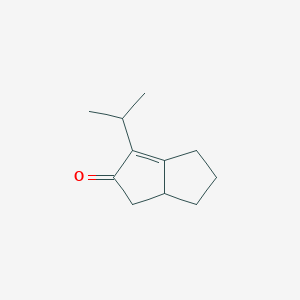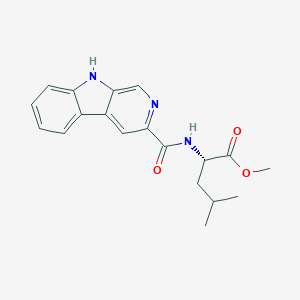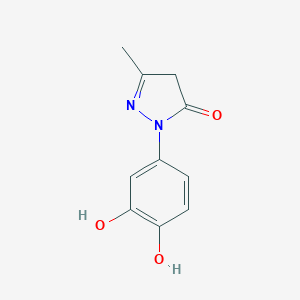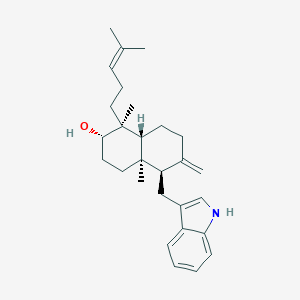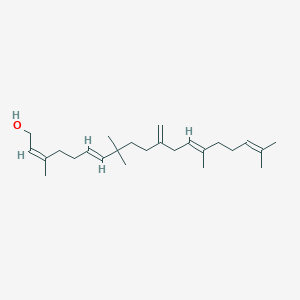
Moenocinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moenocinol is a natural product that is derived from fungi. It has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Moenocinol is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in cell wall biosynthesis, leading to cell death in bacteria and fungi. Moenocinol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
Moenocinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chitin synthase, an enzyme involved in cell wall biosynthesis in fungi. Moenocinol has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. In addition, Moenocinol has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Moenocinol in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Moenocinol is also a natural product, making it a potential candidate for drug development. However, one of the limitations of using Moenocinol in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for Moenocinol research. One area of research is the development of Moenocinol derivatives with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of Moenocinol in cancer cells. Furthermore, Moenocinol can be used as a lead compound for the development of novel antibacterial, antifungal, and anticancer drugs.
Synthesemethoden
Moenocinol is synthesized from the fungus Aspergillus ochraceus. The synthesis process involves the extraction of the fungus, isolation of the compound, and purification. The compound can be purified using various chromatography techniques, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
Moenocinol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and anticancer properties. Moenocinol has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been found to be effective against various fungi, including Candida albicans and Aspergillus fumigatus. Moenocinol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
19953-93-6 |
|---|---|
Produktname |
Moenocinol |
Molekularformel |
C25H42O |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17- |
InChI-Schlüssel |
OIQGIUGCYRSAKT-RSYGDTPCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
Synonyme |
moenocinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



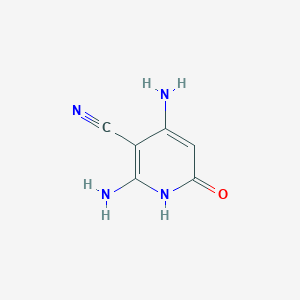
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
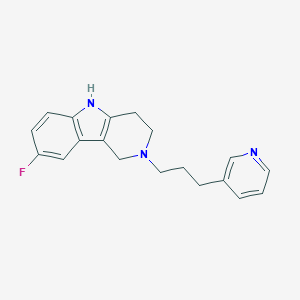
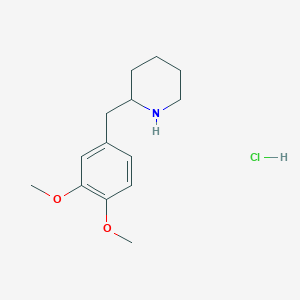
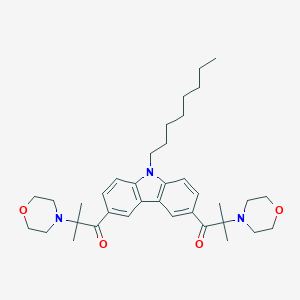
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
